5-Amino-2-chloro-4-methylbenzenesulfonic acid
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Overview
Description
5-Amino-2-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid typically involves the nitration of 3-chloro-4-methylbenzenesulfonic acid, followed by reduction. The process can be summarized as follows:
Nitration: 3-Chloro-4-methylbenzenesulfonic acid is nitrated using nitric acid at temperatures below 30°C. The reaction is carried out for approximately 3 hours.
Reduction: The resulting 2-nitro-5-chloro-4-methylbenzenesulfonic acid is then reduced using acetic acid and iron powder under boiling conditions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, followed by filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in diazo coupling reactions to form azo dyes.
Common Reagents and Conditions
Nitration: Nitric acid is used for nitration.
Reduction: Acetic acid and iron powder are common reagents for reduction.
Major Products Formed
Scientific Research Applications
5-Amino-2-chloro-4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-4-methylbenzenesulfonic acid
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
Uniqueness
5-Amino-2-chloro-4-methylbenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in the synthesis of specific dyes and pigments .
Properties
IUPAC Name |
5-amino-2-chloro-4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLFVCDERLWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565508 |
Source
|
Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83543-94-6 |
Source
|
Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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